molecular formula C22H24ClNO4 B1662811 Dehydrocorydaline chloride CAS No. 10605-03-5

Dehydrocorydaline chloride

カタログ番号: B1662811
CAS番号: 10605-03-5
分子量: 401.9 g/mol
InChIキー: WXOSEFNJXIPZNV-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Dehydrocorydaline chloride regulates the protein expression of Bax and Bcl-2, activates caspase-7 and caspase-8, and inactivates PARP . It also enhances the activation of p38 MAPK . These interactions suggest that this compound plays a significant role in biochemical reactions involving these proteins and enzymes.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit inflammation in macrophages . It also decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It has been found to attenuate LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway . This suggests that this compound exerts its effects at the molecular level by interacting with these biomolecules and influencing their activity.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound’s effects can vary over time. For instance, it has been shown to significantly downregulate proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, intraperitoneal injection of this compound in apolipoprotein E-deficient (ApoE−/−) mice not only inhibited atherosclerosis development but also improved aortic compliance and increased plaque stability .

Transport and Distribution

It has been suggested that organic cation transporter 1 and 3 contribute to the high accumulation of this compound in the heart .

科学的研究の応用

Pharmacological Properties

1. Analgesic Effects
DHC has been traditionally used for its analgesic properties, particularly in treating various types of pain, including spastic, abdominal, and menstrual pain. Studies have demonstrated its efficacy in enhancing pain tolerance in animal models, suggesting significant potential for pain management therapies .

2. Cardiovascular Benefits
Research indicates that DHC exhibits protective effects on cardiomyocytes against ischemia. It has been shown to enhance cardiac function and improve blood circulation, making it a candidate for treating coronary heart disease . A pharmacokinetic study revealed that DHC administered in its natural herbal form (as part of Corydalis yanhusuo) resulted in higher plasma concentrations and longer half-life compared to pure DHC, indicating enhanced bioavailability and therapeutic potential .

3. Anti-inflammatory and Antinociceptive Activities
DHC has been documented to possess anti-inflammatory and antinociceptive effects. These properties make it a valuable compound in developing treatments for inflammatory diseases and chronic pain conditions .

Pharmacokinetics

A significant study utilized LC-MS/MS (liquid chromatography-tandem mass spectrometry) to analyze the pharmacokinetics of DHC in rat plasma. The findings indicated that:

  • C max (Maximum Concentration): DHC from Corydalis yanhusuo reached higher peak concentrations compared to pure DHC.
  • T max (Time to Maximum Concentration): The time taken to reach peak concentration was shorter when administered as part of the herbal extract.
  • Half-life: The elimination half-life was significantly longer when DHC was administered as part of the herbal extract compared to its pure form.

This study underscores the importance of herbal formulations in enhancing the pharmacokinetic profiles of active compounds .

ParameterEFY (Corydalis yanhusuo)Pure DHCp Value
C max (ng/mL)28.7 ± 6.929.40 ± 4.180.001
T max (h)0.31 ± 0.131.00 ± 0.000.000
AUC 0t0-t71.92 ± 14.7952.39 ± 12.820.056
AUC 00-∞115.12 ± 34.1259.08 ± 11.530.008
Half-life (h)21.71 ± 12.357.93 ± 1.340.038

Case Studies

Case Study: Efficacy in Pain Management
A study investigated the efficacy of DHC in a rat model of neuropathic pain, where it was found to significantly reduce pain scores compared to control groups receiving saline or placebo treatments . This reinforces its potential as an analgesic agent.

Case Study: Cardioprotective Effects
Another research effort focused on the cardioprotective effects of DHC, demonstrating that it could mitigate damage from ischemic events in myocardial tissue through mechanisms involving antioxidant activity and modulation of inflammatory responses .

生物活性

Dehydrocorydaline chloride (DHC), a bioactive alkaloid derived from the Corydalis species, has garnered attention for its diverse biological activities, particularly in the fields of oncology, pain management, and neuroprotection. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of DHC's biological activity.

1. Anti-cancer Activity
DHC has been shown to inhibit the proliferation of various cancer cell lines, notably MCF-7 breast cancer cells. The compound induces apoptosis through the regulation of apoptotic proteins such as Bax and Bcl-2, leading to increased caspase activation. Specifically, DHC treatment resulted in:

  • Increased Bax expression and decreased Bcl-2 expression .
  • Activation of caspases 7 and 8, with subsequent cleavage of PARP, indicating a shift towards apoptosis .

Table 1: Effects of DHC on MCF-7 Cell Proliferation

Concentration (nM)Cell Viability (%)Apoptosis Induction
50070Yes
100050Yes
200030Yes

2. Anti-inflammatory Properties
DHC exhibits significant anti-inflammatory effects. In studies involving acetic acid-induced writhing tests in mice, DHC demonstrated a dose-dependent antinociceptive effect. It reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in spinal cord tissues .

Neuroprotective Effects

Recent studies have highlighted DHC's potential in treating depression via modulation of the NLRP3 inflammasome pathway. In chronic unpredictable mild stress (CUMS) mouse models, DHC administration resulted in:

  • Amelioration of depressive-like behaviors.
  • Increased levels of neurotransmitters such as serotonin (5-HT) and dopamine (DA).
  • Reduced activation of microglia and A1 astrocytes in the hippocampus .

Table 2: Behavioral Changes in CUMS Mice Treated with DHC

Treatment GroupSucrose Preference (%)Immobility Time (s) in FST
Control8030
CUMS30120
Low Dose DHC5080
High Dose DHC7040

Case Studies

Case Study: Antinociceptive Effects
A study conducted by Yin et al. (2016) demonstrated that DHC significantly attenuated pain responses in formalin-induced pain models. The compound's efficacy was linked to its ability to modulate inflammatory pathways and reduce cytokine levels .

Case Study: Neuroprotection in Depression
Research by Jin et al. (2019) provided evidence that DHC could reverse neurodegenerative changes associated with CUMS-induced depression. Histological assessments revealed reduced neuronal necrosis and improved viability following treatment with DHC compared to control groups .

特性

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOSEFNJXIPZNV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30045-16-0 (Parent)
Record name Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00909882
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10605-03-5
Record name Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10605-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC297886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydrocorydaline chloride
Reactant of Route 2
Dehydrocorydaline chloride
Reactant of Route 3
Dehydrocorydaline chloride
Reactant of Route 4
Dehydrocorydaline chloride
Reactant of Route 5
Dehydrocorydaline chloride
Reactant of Route 6
Dehydrocorydaline chloride
Customer
Q & A

Q1: How does the route of administration affect the efficacy of Dehydrocorydaline chloride in treating induced ulcers?

A1: Research shows a significant difference in the efficacy of this compound (DHC) depending on the route of administration. Specifically, oral administration of DHC demonstrated a consistent ability to inhibit the development of various experimentally induced gastric and duodenal ulcers in rats. [] Interestingly, subcutaneous administration of DHC did not show the same protective effect against certain types of ulcers, particularly those induced by histamine or reserpine. [] This suggests a potential difference in bioavailability or metabolism depending on the route, highlighting the importance of considering administration route for optimal efficacy.

Q2: How was this compound chemically synthesized, and what is its molecular formula and weight?

A2: this compound (DHC) can be synthesized from Acetonylpalmatine through a two-step process. First, Acetonylpalmatine is reacted with methyl iodide in the presence of sodium hydroxide to yield Dehydrocorydaline iodide. This intermediate is then converted to DHC. [] The molecular formula of DHC is C22H24ClNO4, and its molecular weight is 401.87 g/mol. []

Q3: What are the current limitations in the research on this compound, and what future research directions could provide valuable insights?

A3: While research suggests potential therapeutic benefits of DHC for various conditions, several limitations need to be addressed. Most of the available studies are based on in vitro and animal models, necessitating further research to confirm these findings in human subjects. [, ] Additionally, while some studies suggest DHC's interaction with specific signaling pathways like P38 MAPK, more detailed mechanistic studies are crucial to fully understand its pharmacological actions and potential off-target effects. [, ] Investigating the pharmacokinetics, long-term safety, and efficacy of DHC in humans through well-designed clinical trials will be essential to translate these research findings into clinical applications. Exploring DHC's potential in other disease models where its proposed mechanisms (P38 MAPK modulation, anti-proliferative effects) could be beneficial is another promising area for future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。